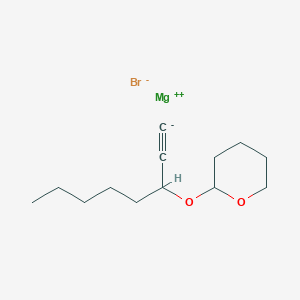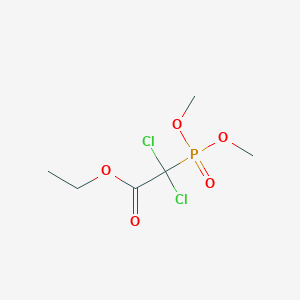
Ethyl dichloro(dimethoxyphosphoryl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl dichloro(dimethoxyphosphoryl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of ethyl, dichloro, and dimethoxyphosphoryl groups attached to an acetate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl dichloro(dimethoxyphosphoryl)acetate typically involves the esterification of dichloroacetic acid with dimethoxyphosphoryl ethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common catalysts used in this process include sulfuric acid or hydrochloric acid, which facilitate the esterification reaction by protonating the carbonyl group of the acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of such reactors allows for better control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product and remove any impurities.
化学反応の分析
Types of Reactions
Ethyl dichloro(dimethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dichloroacetic acid and dimethoxyphosphoryl ethanol.
Reduction: Reduction reactions can convert the ester into corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed with water and a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Hydrolysis: Dichloroacetic acid and dimethoxyphosphoryl ethanol.
Reduction: Corresponding alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Ethyl dichloro(dimethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl dichloro(dimethoxyphosphoryl)acetate involves its interaction with molecular targets through nucleophilic acyl substitution reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of various intermediates and products. The dichloro groups enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications.
類似化合物との比較
Ethyl dichloro(dimethoxyphosphoryl)acetate can be compared with other similar compounds such as:
Ethyl acetate: A simpler ester with a similar structure but lacking the dichloro and dimethoxyphosphoryl groups.
Mthis compound: A closely related compound with a methyl group instead of an ethyl group.
Dimethoxyphosphoryl acetic acid: A compound with similar functional groups but different overall structure.
The uniqueness of this compound lies in its combination of dichloro and dimethoxyphosphoryl groups, which impart distinct chemical properties and reactivity compared to other esters.
特性
CAS番号 |
61264-39-9 |
|---|---|
分子式 |
C6H11Cl2O5P |
分子量 |
265.03 g/mol |
IUPAC名 |
ethyl 2,2-dichloro-2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C6H11Cl2O5P/c1-4-13-5(9)6(7,8)14(10,11-2)12-3/h4H2,1-3H3 |
InChIキー |
FZFFZQKXRMCSKY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(P(=O)(OC)OC)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


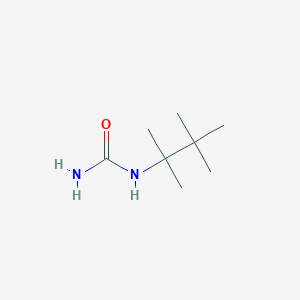
![3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane](/img/structure/B14582447.png)
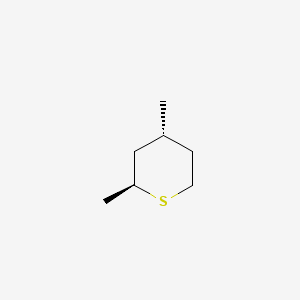
![3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14582472.png)
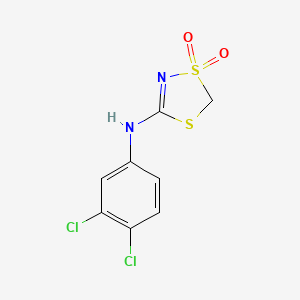
![3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14582479.png)
![6-[3-(4-Methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14582488.png)
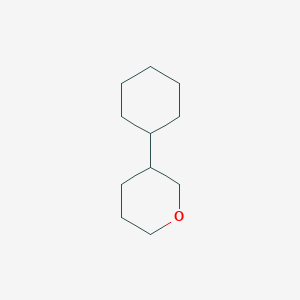
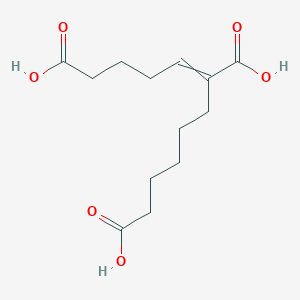
![1-[(Cycloheptanecarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14582503.png)
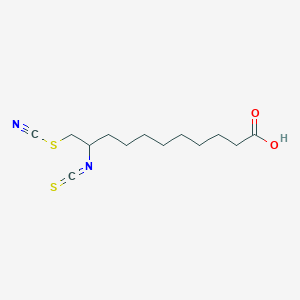
![1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide](/img/structure/B14582521.png)
![7-[(1R,2R)-2-hydroxy-5-(3-oxobutylidene)cyclopentyl]heptanoic acid](/img/structure/B14582523.png)
